4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxymethyl, methoxy, nitro, and epoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. Key steps may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as hydroxymethyl, methoxy, and nitro groups can be introduced through substitution reactions.
Epoxidation: The formation of the epoxy group can be achieved through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or diseases, leveraging the compound’s unique functional groups.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)-2-(2-methoxyphenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 4-(hydroxymethyl)-2-(4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Uniqueness
The unique combination of functional groups in 4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione distinguishes it from similar compounds. This combination allows for specific reactivity and interactions that may not be present in other compounds with similar structures.
Properties
Molecular Formula |
C17H16N2O7 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O7/c1-16-5-6-17(8-20,26-16)13-12(16)14(21)18(15(13)22)10-4-3-9(19(23)24)7-11(10)25-2/h3-7,12-13,20H,8H2,1-2H3 |
InChI Key |
RJWYYAXLVRFRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])OC)CO |
Origin of Product |
United States |
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